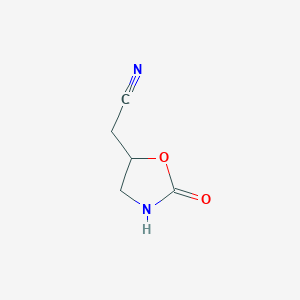

2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile

Overview

Description

Synthesis Analysis

The synthesis of similar oxazolidinone compounds involves various chemical reactions. For instance, the synthesis of rivaroxaban, an anticoagulant agent, involves the condensation of 4-(4-aminophenyl)-3-morpholinone with an alternate synthon in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .Molecular Structure Analysis

The molecular structure of similar oxazolidinone compounds has been solved with single-crystal X-ray diffraction . In these structures, the molecules are arranged three-dimensionally in an interlocked manner, stabilized by strong O–H⋯O and weaker C–H⋯O and π⋯π interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar oxazolidinone compounds have been studied. For example, the synthesis of rivaroxaban involves various stages where potential impurities arise. These impurities were controlled selectively by designing reaction conditions and tuning the crystallization parameters .Scientific Research Applications

Synthesis of Biologically Active Compounds

The 1,3-oxazolidin-2-one fragment, which is a part of “2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile”, is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .

Development of Antibacterial Drugs

Three compounds of this class, linezolid, tedizolid, and contezolid, are used in clinical practice and about a dozen derivatives are in various phases of clinical trials . The significance of and the increased interest in oxazolidinones is confirmed by a large number of publications and several review papers .

Synthesis of Oxazolidin-2-ones

The synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates was carried out under the conditions of triazabicyclodecene catalysis . Electron-donating groups in the aromatic substituent of glycidylcarbamate contributed to an increase in the yield of products .

Antithrombotic Agent

The compound “5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide” is a novel antithrombotic agent . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis of Rivaroxaban

“2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile” is used in the synthesis of Rivaroxaban , a widely used anticoagulant drug for the prevention of stroke and systemic embolism.

Asymmetric Aldol/Curtius Reaction

The compound is used in the stereoselective synthesis of oxazolidin-2-ones via an asymmetric aldol/Curtius reaction . This strategy permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone .

Mechanism of Action

Target of Action

Oxazolidine derivatives, to which this compound belongs, are known to be key intermediates in the production of many biologically active compounds .

Mode of Action

For instance, they participate in metal-free domino annulation/Mannich reactions and transition metal-catalyzed cascade reactions .

Biochemical Pathways

Oxazolidine derivatives are known to be involved in a variety of biochemical pathways due to their role as intermediates in the synthesis of many biologically active compounds .

Result of Action

Given its classification as an oxazolidine derivative, it is likely involved in the synthesis of various biologically active compounds .

properties

IUPAC Name |

2-(2-oxo-1,3-oxazolidin-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-2-1-4-3-7-5(8)9-4/h4H,1,3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGMWQJAZLQEAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2459175.png)

![3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2459176.png)

![3-(Benzimidazol-1-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2459179.png)

![pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B2459183.png)

![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/no-structure.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2459191.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2459192.png)